molecular formula C12H12N2O2 B15213047 5-Methyl-2-(2-methylbenzoyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 101771-59-9

5-Methyl-2-(2-methylbenzoyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15213047
CAS No.: 101771-59-9
M. Wt: 216.24 g/mol
InChI Key: IENKOGKMFFBZEB-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-methylbenzoyl)-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylbenzoyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 2-methylbenzoyl chloride with 3-methyl-1H-pyrazol-5(4H)-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylbenzoyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the benzoyl group.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

3-Methyl-1-(2-methylbenzoyl)-1H-pyrazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylbenzoyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
  • 2-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
  • 1-(2-Methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Uniqueness

3-Methyl-1-(2-methylbenzoyl)-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

101771-59-9

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

5-methyl-2-(2-methylbenzoyl)-4H-pyrazol-3-one

InChI

InChI=1S/C12H12N2O2/c1-8-5-3-4-6-10(8)12(16)14-11(15)7-9(2)13-14/h3-6H,7H2,1-2H3

InChI Key

IENKOGKMFFBZEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C(=O)C2=CC=CC=C2C

Origin of Product

United States

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